molecular formula C17H20FN3O4 B2853197 2-(2-fluorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide CAS No. 2034536-05-3

2-(2-fluorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No.: B2853197
CAS No.: 2034536-05-3
M. Wt: 349.362
InChI Key: MWQIVJUPMBPRNO-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenoxy group, a tetrahydropyran ring, and an oxadiazole moiety

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenoxy intermediate through nucleophilic substitution reactions.

    Construction of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced via cyclization reactions, often involving the use of protecting groups to ensure selective reactions.

    Oxadiazole Formation: The oxadiazole moiety is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the fluorophenoxy intermediate with the oxadiazole-tetrahydropyran intermediate under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole moiety, resulting in the formation of reduced analogs.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and hydrolyzing agents (e.g., hydrochloric acid). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of action.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

2-(2-fluorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can be compared with other similar compounds, such as:

    2-(2-chlorophenoxy)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical reactivity and biological activity.

    2-(2-bromophenoxy)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide: The presence of a bromophenoxy group can influence the compound’s interactions with molecular targets and its overall pharmacological profile.

    2-(2-methylphenoxy)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide: The methylphenoxy analog may exhibit different physicochemical properties and biological effects compared to the fluorophenoxy derivative.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4/c1-11(24-14-5-3-2-4-13(14)18)17(22)19-10-15-20-16(21-25-15)12-6-8-23-9-7-12/h2-5,11-12H,6-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQIVJUPMBPRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2CCOCC2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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